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Compound of Interest

Compound Name: Cudraflavone B

Cat. No.: B15609472 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Cudraflavone B, a prenylated flavonoid predominantly isolated from plants of the Moraceae

family, has garnered significant attention for its diverse pharmacological activities. This

technical guide provides a comprehensive overview of the spectroscopic data of Cudraflavone
B, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-

Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring this data are

outlined, and the compound's known interactions with key signaling pathways are visualized.

This document aims to serve as a valuable resource for researchers engaged in the study and

development of Cudraflavone B as a potential therapeutic agent.

Spectroscopic Data
The structural elucidation of Cudraflavone B relies on a combination of spectroscopic

techniques. The following tables summarize the key quantitative data obtained from NMR, MS,

and UV-Vis analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the intricate structure of natural products.

The ¹H and ¹³C NMR chemical shifts for Cudraflavone B have been reported in different

deuterated solvents, providing a detailed map of its atomic connectivity.
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Table 1: ¹H NMR Spectroscopic Data of Cudraflavone B

Atom No.
Chemical Shift (δ) in
CD₃OD-d₄ (400 MHz)[1]

Chemical Shift (δ) in
DMSO-d₆ (400 MHz)

6-H 6.12 (1H, s) -

3'-H 6.41 (1H, brs) 6.33 (1H, d)

5'-H 6.38 (1H, d) 6.32 (1H, dd)

6'-H 7.09 (1H, d) 6.99 (1H, d)

1''-H 3.09 (1H, d) -

2''-H 4.97 (1H, s) -

4''-H 1.48 (3H, s) -

5''-H 1.38 (3H, brs) -

1'''-H 6.58 (2H, d) -

2'''-H 5.53 (1H, d) -

4'''-H 1.40 (3H, brs) -

5'''-H 1.40 (3H, brs) -

5-OH - 13.01 (1H, s)

8-H - 6.13 (1H, s)

Table 2: ¹³C NMR Spectroscopic Data of Cudraflavone B (100 MHz, DMSO-d₆)[1]
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Atom No. Chemical Shift (δ) Atom No. Chemical Shift (δ)

2 160.8 14 17.2

3 106.8 15 119.9

4 181.7 16 131.2

4a 104.1 17 25.3

5 156.5 18 23.5

6 102.7 1' 114.1

7 161.7 2' 151.6

8 98.7 3' 100.4

8a 160.5 4' 158.4

9 27.9 5' 110.7

10 27.6 6' 127.5

11 77.99

12 131.1

13 121.3

Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental

composition of a compound. For Cudraflavone B, high-resolution mass spectrometry (HRMS)

is essential for confirming its molecular formula.

Table 3: Mass Spectrometry Data for Cudraflavone B
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Parameter Value Reference

Molecular Formula C₂₅H₂₄O₆ [2]

Molecular Weight 420.5 g/mol [2]

Exact Mass 420.15728848 Da [2]

Predicted M+H⁺ 421.1645

Predicted M-H⁻ 419.1499

Note: Predicted values are calculated based on the exact mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is

characteristic of the flavonoid chromophore system. While a specific spectrum for

Cudraflavone B is not readily available in the cited literature, the typical absorption bands for

flavones can be referenced.

Table 4: Typical UV-Vis Absorption Maxima (λmax) for Flavones in Methanol

Band
Typical Wavelength Range
(nm)

Associated Chromophore

Band I 310 - 350 B-ring cinnamoyl system

Band II 250 - 280 A-ring benzoyl system

Reference: General data for flavones.[1]

Experimental Protocols
The following sections describe generalized experimental protocols for obtaining the

spectroscopic data presented above. These are based on standard methodologies for the

analysis of flavonoids.

NMR Spectroscopy
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Sample Preparation:

Dissolve 5-10 mg of purified Cudraflavone B in approximately 0.5 mL of deuterated solvent

(e.g., DMSO-d₆ or CD₃OD).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-

45 degrees, and a sufficient number of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, utilize a proton-decoupled pulse sequence with a spectral width of 0-220 ppm.

Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are essential for

unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (High-Resolution Electrospray
Ionization - HRESI-MS)
Sample Preparation:

Prepare a dilute solution of Cudraflavone B (approximately 1 µg/mL) in a suitable solvent

such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via

an electrospray ionization (ESI) source.

Acquire mass spectra in both positive and negative ion modes.

In positive ion mode, the protonated molecule [M+H]⁺ is typically observed.

In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.
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Perform tandem MS (MS/MS) experiments on the parent ions to obtain fragmentation

patterns, which aid in structural confirmation.

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of Cudraflavone B in spectroscopic grade methanol.

Dilute the stock solution to a concentration that gives an absorbance reading between 0.2

and 0.8 AU.

Instrumentation and Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Record the spectrum over a wavelength range of 200-600 nm, using methanol as a blank.

Identify the wavelengths of maximum absorbance (λmax) for Band I and Band II.

Signaling Pathways and Biological Activity
Cudraflavone B has been shown to exert its biological effects, particularly its anti-inflammatory

and anti-proliferative activities, by modulating key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway
Cudraflavone B has been demonstrated to inhibit the activation of Nuclear Factor-kappa B

(NF-κB), a critical transcription factor involved in the inflammatory response. By preventing the

translocation of NF-κB into the nucleus, Cudraflavone B downregulates the expression of pro-

inflammatory genes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b15609472?utm_src=pdf-custom-synthesis
https://medwinpublishers.com/IJBP/physical-properties-and-identification-of-flavonoids-by-ultraviolet-visible-spectroscopy.pdf
https://nepjol.info/index.php/JNCS/article/download/32147/25409
https://www.benchchem.com/product/b15609472#cudraflavone-b-spectroscopic-data-nmr-ms-uv
https://www.benchchem.com/product/b15609472#cudraflavone-b-spectroscopic-data-nmr-ms-uv
https://www.benchchem.com/product/b15609472#cudraflavone-b-spectroscopic-data-nmr-ms-uv
https://www.benchchem.com/product/b15609472#cudraflavone-b-spectroscopic-data-nmr-ms-uv
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15609472?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

